Cas no 1803570-66-2 ((1-Fluorocyclopentyl)methanesulfonyl chloride)

(1-Fluorocyclopentyl)methanesulfonyl chloride is a fluorinated sulfonyl chloride derivative commonly employed as a versatile intermediate in organic synthesis. Its key structural features include a cyclopentyl ring with a fluorine substituent at the 1-position and a reactive sulfonyl chloride group, enabling its use in nucleophilic substitution reactions, particularly in the preparation of sulfonamides and sulfonate esters. The fluorine atom enhances electrophilicity and can influence the reactivity and stability of downstream compounds. This compound is valued for its utility in medicinal chemistry and materials science, where selective functionalization is required. Proper handling under anhydrous conditions is recommended due to its moisture sensitivity.
(1-Fluorocyclopentyl)methanesulfonyl chloride structure
1803570-66-2 structure
Product Name:(1-Fluorocyclopentyl)methanesulfonyl chloride
CAS No:1803570-66-2
MF:C6H10ClFO2S
MW:200.658803462982
CID:5695254
PubChem ID:119031127
Update Time:2025-05-22

(1-Fluorocyclopentyl)methanesulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • (1-fluorocyclopentyl)methanesulfonyl chloride
    • (1-fluorocyclopentyl)methanesulfonylchloride
    • EN300-209262
    • 1803570-66-2
    • Cyclopentanemethanesulfonyl chloride, 1-fluoro-
    • (1-Fluorocyclopentyl)methanesulfonyl chloride
    • Inchi: 1S/C6H10ClFO2S/c7-11(9,10)5-6(8)3-1-2-4-6/h1-5H2
    • InChI Key: ANZUFNQVFPFKQD-UHFFFAOYSA-N
    • SMILES: ClS(CC1(CCCC1)F)(=O)=O

Computed Properties

  • Exact Mass: 200.0074066g/mol
  • Monoisotopic Mass: 200.0074066g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 226
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 42.5Ų

Experimental Properties

  • Density: 1.36±0.1 g/cm3(Predicted)
  • Boiling Point: 264.8±13.0 °C(Predicted)

(1-Fluorocyclopentyl)methanesulfonyl chloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
F590133-5mg
(1-fluorocyclopentyl)methanesulfonyl chloride
1803570-66-2
5mg
$ 50.00 2022-06-05
TRC
F590133-10mg
(1-fluorocyclopentyl)methanesulfonyl chloride
1803570-66-2
10mg
$ 70.00 2022-06-05
TRC
F590133-50mg
(1-fluorocyclopentyl)methanesulfonyl chloride
1803570-66-2
50mg
$ 295.00 2022-06-05
Enamine
EN300-209262-0.05g
(1-fluorocyclopentyl)methanesulfonyl chloride
1803570-66-2 95%
0.05g
$229.0 2023-02-22
Enamine
EN300-209262-0.1g
(1-fluorocyclopentyl)methanesulfonyl chloride
1803570-66-2 95%
0.1g
$342.0 2023-02-22
Enamine
EN300-209262-0.25g
(1-fluorocyclopentyl)methanesulfonyl chloride
1803570-66-2 95%
0.25g
$487.0 2023-02-22
Enamine
EN300-209262-0.5g
(1-fluorocyclopentyl)methanesulfonyl chloride
1803570-66-2 95%
0.5g
$768.0 2023-02-22
Enamine
EN300-209262-1.0g
(1-fluorocyclopentyl)methanesulfonyl chloride
1803570-66-2 95%
1g
$0.0 2023-06-08
Enamine
EN300-209262-2.5g
(1-fluorocyclopentyl)methanesulfonyl chloride
1803570-66-2 95%
2.5g
$1931.0 2023-02-22
Enamine
EN300-209262-5.0g
(1-fluorocyclopentyl)methanesulfonyl chloride
1803570-66-2 95%
5.0g
$2858.0 2023-02-22

Additional information on (1-Fluorocyclopentyl)methanesulfonyl chloride

Comprehensive Overview of (1-Fluorocyclopentyl)methanesulfonyl chloride (CAS No. 1803570-66-2)

(1-Fluorocyclopentyl)methanesulfonyl chloride (CAS No. 1803570-66-2) is a specialized organofluorine compound with significant applications in pharmaceutical synthesis and material science. This compound, characterized by its sulfonyl chloride functional group and fluorinated cyclopentyl moiety, is increasingly sought after for its role in cross-coupling reactions and as a building block in drug discovery. Researchers and industry professionals are particularly interested in its reactivity and stability, which make it a versatile reagent for organic transformations.

The growing demand for fluorinated compounds like (1-Fluorocyclopentyl)methanesulfonyl chloride is driven by their unique properties, such as enhanced metabolic stability and bioavailability in drug design. Recent studies highlight its utility in proteolysis-targeting chimeras (PROTACs) and small-molecule inhibitors, aligning with trends in targeted therapy and precision medicine. Users frequently search for "fluorocyclopentyl derivatives" or "sulfonyl chloride applications," reflecting its relevance in cutting-edge research.

From a synthetic chemistry perspective, this compound exhibits excellent electrophilic reactivity, enabling efficient C-S bond formation and nucleophilic substitutions. Its CAS No. 1803570-66-2 is often referenced in patents related to kinase inhibitors and antibody-drug conjugates (ADCs), addressing popular queries like "how to synthesize fluorinated sulfonates" or "best practices for handling sulfonyl chlorides." Proper storage under anhydrous conditions and controlled temperatures is critical to maintain its chemical integrity.

In the context of green chemistry, researchers are exploring catalytic methods to optimize the production of (1-Fluorocyclopentyl)methanesulfonyl chloride, minimizing waste and energy consumption. This aligns with searches for "sustainable fluorination techniques" and "eco-friendly sulfonylation." Its compatibility with flow chemistry systems further enhances its appeal for industrial-scale applications.

Analytical characterization of this compound typically involves NMR spectroscopy (¹⁹F and ¹H) and mass spectrometry, with users often inquiring about "spectral data for fluorocyclopentyl compounds." Its molecular weight (208.64 g/mol) and lipophilicity (LogP ~1.8) are key parameters for medicinal chemistry optimization, as noted in databases like PubChem and Reaxys.

Future directions for CAS No. 1803570-66-2 include potential applications in PET radiopharmaceuticals (due to its fluorine-18 analog compatibility) and agrochemicals. The compound's structural modularity allows for derivatization, addressing trending topics like "next-generation fluorinated scaffolds." As the fine chemicals market expands, this reagent is poised to play a pivotal role in high-value synthesis pipelines.

Recommended suppliers
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.